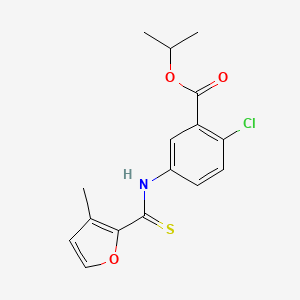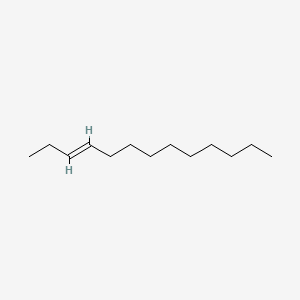
trans-3-Tridecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Tridecene: is an organic compound with the molecular formula C13H26 . It is an alkene, specifically a tridecene, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain. The “trans” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart .
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-3-Tridecene is through the partial hydrogenation of 3-tridecyne using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond while maintaining the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of longer-chain alkynes or the oligomerization of ethylene followed by selective isomerization to achieve the trans configuration .
化学反応の分析
Types of Reactions:
Oxidation: trans-3-Tridecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the double bond in this compound can be reduced to form tridecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides and diols: from oxidation.
Tridecane: from reduction.
Dihalides: from halogenation.
科学的研究の応用
Chemistry:
- Used as a model compound in studies of alkene reactivity and stereochemistry.
- Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological membranes due to its hydrophobic nature.
Industry:
- Utilized in the production of lubricants and surfactants.
- Acts as a precursor in the manufacture of specialty chemicals .
作用機序
The mechanism of action of trans-3-Tridecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
cis-3-Tridecene: The cis isomer of 3-Tridecene, where the hydrogen atoms on the double-bonded carbons are on the same side, resulting in a more bent structure.
3-Tetradecene: A similar alkene with one additional carbon atom in the chain.
3-Dodecene: A similar alkene with one fewer carbon atom in the chain.
Uniqueness:
- The trans configuration of trans-3-Tridecene provides it with distinct physical properties, such as a higher melting point and different reactivity compared to its cis isomer.
- Its linear structure makes it more suitable for certain industrial applications, such as in the production of lubricants and surfactants .
特性
CAS番号 |
41446-57-5 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC名 |
(E)-tridec-3-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h5,7H,3-4,6,8-13H2,1-2H3/b7-5+ |
InChIキー |
OMBXNSHDJUALCV-FNORWQNLSA-N |
異性体SMILES |
CCCCCCCCC/C=C/CC |
正規SMILES |
CCCCCCCCCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


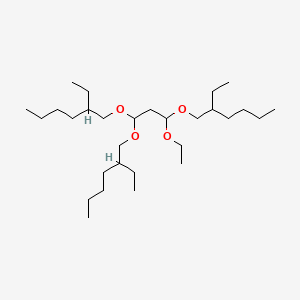
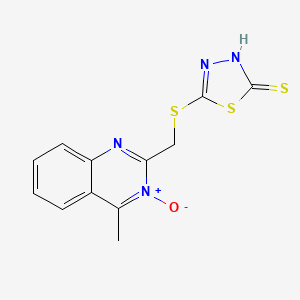

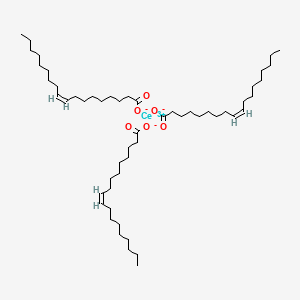
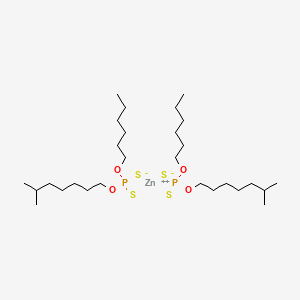
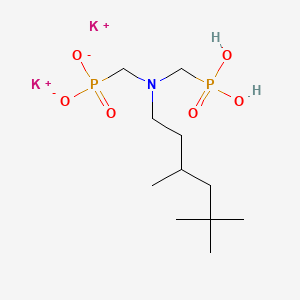

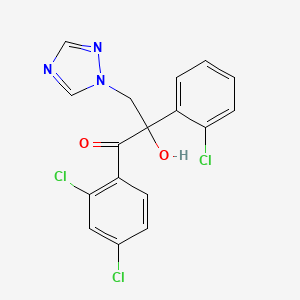
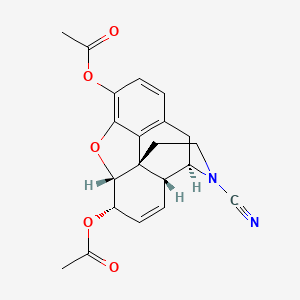
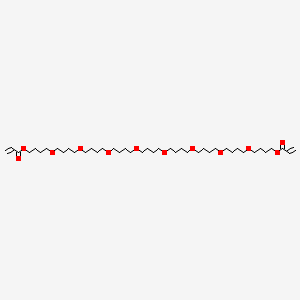
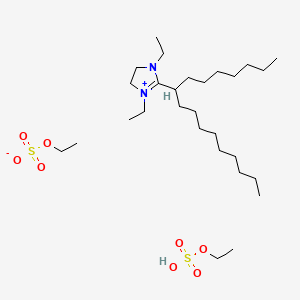
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
